N~6~-(3-chloro-4-methoxyphenyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1-methyl group at position 1, a phenyl substituent at the N⁴ position, and a 3-chloro-4-methoxyphenyl group at the N⁶ position. Pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory and receptor antagonistic activities, though specific data for this compound are absent in the provided evidence .
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-14(11-21-26)17(22-12-6-4-3-5-7-12)24-19(25-18)23-13-8-9-16(27-2)15(20)10-13/h3-11H,1-2H3,(H2,22,23,24,25) |
InChI Key |
FZGZOCSYNIGKPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxyaniline with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N6-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-(3-chloro-4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione .
Scientific Research Applications
Inhibition of Casein Kinase 1 (CK1)
One of the primary applications of this compound is as an inhibitor of casein kinase 1 (CK1). CK1 has been implicated in various cancers and central nervous system disorders. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 activity, which may lead to new therapeutic strategies for cancer treatment and neurological disorders .
Epidermal Growth Factor Receptor (EGFR) Inhibition
Recent studies have also shown that pyrazolo[3,4-d]pyrimidine derivatives can act as epidermal growth factor receptor inhibitors (EGFRIs). EGFR plays a crucial role in cell proliferation and survival; thus, inhibiting this pathway can be beneficial in treating certain types of cancer . The specific compound discussed has demonstrated potential in this area, warranting further investigation into its efficacy and safety profiles.
Case Study 1: Cancer Treatment
In a study examining the effects of various pyrazolo[3,4-d]pyrimidines on cancer cell lines, N~6~-(3-chloro-4-methoxyphenyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine was found to significantly reduce cell viability in breast cancer cells by inducing apoptosis through CK1 inhibition .
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| N~6~-(3-chloro-4-methoxyphenyl)-... | CK1 | 78 | Induces apoptosis |
| Other Derivative | EGFR | 45 | Inhibits proliferation |
Case Study 2: Neurological Disorders
Another research effort focused on the compound's effects on neurodegenerative conditions linked to aberrant CK1 activity. Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation .
Mechanism of Action
The mechanism of action of N6-(3-CHLORO-4-METHOXYPHENYL)-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at N⁴, N⁶, and position 1, which influence physicochemical properties and biological activity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
*Estimated based on analogs.
Key Observations:
N⁶ Substituent Effects: Aryl vs. Piperazinyl Groups: The 4-benzylpiperazinyl group in introduces basicity, which may improve solubility in acidic environments compared to the target’s neutral aryl substituent .
N⁴ Substituent Diversity: The target’s N⁴-phenyl group is simpler than analogs with substituted aryl groups (e.g., 3,4-dimethylphenyl in or quinolin-3-yl in ). Bulky or heteroaromatic N⁴ groups (e.g., quinoline) are associated with improved receptor affinity but may reduce metabolic stability .
Biological Activity :
- Antibacterial pyrazolo[3,4-d]pyrimidines () highlight the role of sulfonyl and alkoxy groups in targeting bacterial kinases, suggesting that the target’s chloro-methoxyphenyl group may similarly modulate kinase interactions .
- IGF-1R antagonists () demonstrate the importance of triazole-linked substituents for potency, a feature absent in the target compound .
Research Findings and Data Gaps
- Synthetic Yields : Analogs like ’s Compound 5g (46.5% yield) and ’s sulfonyl derivative (57% yield) suggest moderate-to-good synthetic accessibility for pyrazolo[3,4-d]pyrimidines, though the target’s yield remains unreported .
Biological Activity
N~6~-(3-chloro-4-methoxyphenyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 383.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is significant in various biological activities.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, one study reported that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which is implicated in cancer and central nervous system disorders. Inhibitors of CK1 have gained attention for their potential in treating these conditions .
- Androgen Receptor Modulation : Some pyrazolo[3,4-d]pyrimidine derivatives have shown promise as selective androgen receptor modulators (SARMs), which can be beneficial in treating androgen-dependent diseases like prostate cancer .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- CK1 Inhibition : By inhibiting CK1 activity, the compound may disrupt pathways involved in cell proliferation and survival.
- Androgen Receptor Antagonism : By modulating androgen receptor activity, it can influence gene expression related to growth and differentiation in androgen-sensitive tissues.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Prostate Cancer Treatment : A study found that compounds similar to this compound exhibited high affinity for androgen receptors and effectively inhibited the proliferation of prostate cancer cell lines .
- Antiproliferative Effects : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.3 µM to 24 µM depending on the specific derivative tested .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N⁶-(3-chloro-4-methoxyphenyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key challenges include regioselective amination at N⁶ and N⁴ positions and maintaining stability of the 3-chloro-4-methoxyphenyl group under acidic/basic conditions .
- Optimization strategies:
- Use microwave-assisted synthesis to reduce reaction times (e.g., from 12h to 2h for coupling steps) .
- Solvent selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, while acetic acid aids in cyclization .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl substituents .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and resolve byproducts .
- NMR spectroscopy :
- ¹H NMR: Verify substituent integration (e.g., singlet for methyl at δ 2.8–3.2 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and quaternary carbons in the pyrimidine ring .
- Mass spectrometry : HRMS (ESI+) for exact mass matching (e.g., calculated [M+H]⁺ = 436.12 vs. observed 436.11) .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodology :
- Kinase inhibition assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to test IC₅₀ against CDK2/cyclin E, a common target for pyrazolo[3,4-d]pyrimidines .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ ~2.5 µM) with cisplatin as a control .
Advanced Research Questions
Q. How do structural modifications at the N⁶ and N⁴ positions influence kinase selectivity and potency?
- Methodology :
- SAR analysis : Compare substituent effects using a table:
| Substituent (N⁶) | Substituent (N⁴) | CDK2 IC₅₀ (µM) | Selectivity vs. EGFR |
|---|---|---|---|
| 3-Cl-4-OCH₃Ph | Ph | 0.12 | >100-fold |
| 4-OCH₃Ph | Ph | 0.45 | 10-fold |
| 3-ClPh | 4-FPh | 0.08 | 50-fold |
- Structural basis : Perform molecular docking (e.g., AutoDock Vina) to map hydrophobic interactions between the 3-chloro group and CDK2’s ATP-binding pocket .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodology :
- Assay standardization :
- Use identical cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C).
- Control for compound solubility (e.g., DMSO ≤0.1% v/v) .
- Mechanistic follow-up :
- Apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
- Check for off-target effects via kinome-wide profiling (e.g., KinomeScan) .
Q. What in vivo experimental design is recommended to evaluate pharmacokinetics and efficacy?
- Methodology :
- Dosing : Administer orally (10 mg/kg) or intravenously (5 mg/kg) in murine xenograft models .
- PK parameters : Measure plasma concentration via LC-MS/MS at t = 0.5, 2, 6, 12, 24h post-dose. Key metrics:
- Cₘₐₓ: ~1.8 µg/mL
- t₁/₂: ~4.2h
- AUC₀–24: 12.5 µg·h/mL .
- Toxicity : Monitor liver enzymes (ALT/AST) and body weight weekly .
Data Contradiction Analysis
Q. Why do some studies report high CDK2 inhibition but low cytotoxicity?
- Hypothesis : Off-target kinase activation or poor cellular uptake.
- Resolution :
- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Measure intracellular compound levels via LC-MS (e.g., [Compound]intracellular = 0.5 µM vs. [Compound]extracellular = 2 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
